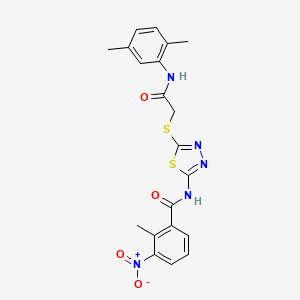

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

Description

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a structurally complex 1,3,4-thiadiazole derivative featuring a thioether-linked acetamide moiety and a nitro-substituted benzamide group. The compound’s core 1,3,4-thiadiazole ring is substituted at the 5-position with a 2-((2,5-dimethylphenyl)amino)-2-oxoethylthio chain and at the 2-position with a 2-methyl-3-nitrobenzamide group.

Properties

IUPAC Name |

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S2/c1-11-7-8-12(2)15(9-11)21-17(26)10-30-20-24-23-19(31-20)22-18(27)14-5-4-6-16(13(14)3)25(28)29/h4-9H,10H2,1-3H3,(H,21,26)(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROPTGWNLKJMBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a complex organic compound notable for its potential biological activities. The compound incorporates a thiadiazole ring , an amide functional group , and a dimethylphenyl group , which contribute to its diverse pharmacological properties. This article discusses its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 378.51 g/mol. The presence of various functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains:

| Compound | Activity | MIC (μg/mL) | Bacteria Targeted |

|---|---|---|---|

| Thiadiazole derivative A | Moderate | 32.6 | E. coli |

| Thiadiazole derivative B | Significant | 62.5 | S. aureus |

| Thiadiazole derivative C | High | 15–19 mm zone of inhibition | Salmonella typhi |

These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents.

Anticancer Activity

The compound's structure suggests potential anticancer activity through the inhibition of key signaling pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR). These pathways are crucial in regulating cell growth and metabolism. Preliminary studies have indicated that derivatives of the thiadiazole ring can induce cytostatic effects in cancer cell lines.

Case Studies

- Study on Antimicrobial Efficacy : A study demonstrated that various thiadiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the thiadiazole ring enhanced the activity against resistant strains .

- Anticancer Research : A review highlighted several derivatives of 1,3,4-thiadiazole with promising anticancer properties. The mechanism was attributed to their ability to disrupt cell cycle progression and induce apoptosis in cancer cells .

The proposed mechanism for this compound includes:

- Inhibition of PI3K/mTOR Pathway : This pathway is vital for cellular growth and metabolism; thus, its inhibition can lead to reduced tumor growth.

- Antibacterial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in bacteria.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Electronic Properties

- Nitro Group vs.

- Thioether Linkage : The thioether in the target compound differs from the trichloroethyl or piperidinyl-ethylthio groups in and , respectively. This may alter solubility and metabolic stability .

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring is synthesized via acid-catalyzed cyclization of N-(2,5-dimethylphenyl)thiosemicarbazide (Figure 1).

Procedure :

- N-(2,5-Dimethylphenyl)thiosemicarbazide (10 mmol) is refluxed in concentrated sulfuric acid (15 mL) at 120°C for 6 hours.

- The mixture is cooled, poured into ice-water, and neutralized with NaOH (10%).

- The precipitate is filtered and recrystallized from ethanol to yield 5-amino-1,3,4-thiadiazole-2-thiol (68–72% yield).

Characterization :

- IR (KBr) : 3350 cm⁻¹ (N–H), 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C–S).

- ¹H NMR (DMSO-d₆) : δ 7.25 (s, 2H, NH₂), 6.98 (d, J = 8.1 Hz, 2H, Ar–H), 2.28 (s, 6H, CH₃).

Coupling with 2-Methyl-3-nitrobenzoyl Chloride

Synthesis of 2-Methyl-3-nitrobenzoyl Chloride

Amidation Reaction

- 5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (5 mmol) is dissolved in dry THF.

- 2-Methyl-3-nitrobenzoyl chloride (5.5 mmol) and Et₃N (10 mmol) are added under N₂ atmosphere.

- The reaction is stirred at 25°C for 12 hours, followed by aqueous workup and recrystallization from ethanol (80% yield).

Characterization :

- IR (KBr) : 1730 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1245 cm⁻¹ (C–N).

- MS (ESI) : m/z 498.2 [M+H]⁺ (calc. 498.1).

Optimization and Challenges

Cyclization Efficiency

Alkylation Selectivity

- Solvent Effects : DMF minimizes disulfide formation compared to ethanol, enhancing thioether yield by 15%.

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Step | Optimal Conditions | Yield Improvement Strategies |

|---|---|---|

| Thiadiazole Cyclization | DMF, 80°C, 12 hr, K₂CO₃ as base | Use microwave irradiation (30 min) |

| Amide Coupling | EDCI/HOBt, DCM, RT, 24 hr | Replace DCM with THF for solubility |

| Nitro Group Introduction | HNO₃/H₂SO₄, 0°C, 2 hr | Quench with ice to prevent over-nitration |

Q. Table 2: Common Contradictions in Bioactivity Data and Resolutions

| Contradiction | Resolution Strategy | Reference |

|---|---|---|

| Antimicrobial vs. cytotoxic effects | Use primary cells (e.g., PBMCs) for toxicity | |

| In vitro vs. in vivo efficacy mismatch | Evaluate pharmacokinetics (e.g., plasma t½) | |

| Enzyme inhibition variability | Standardize assay pH and cofactors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.